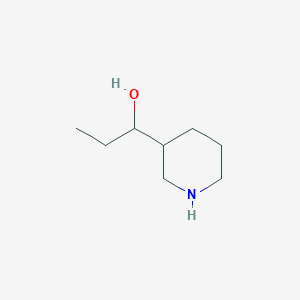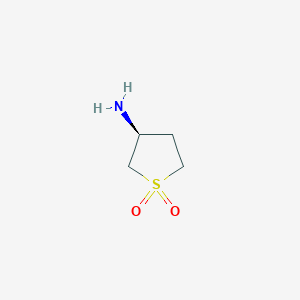
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide typically involves the condensation of 2-chloro-N-(thiazol-2-yl)acetamide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate . This reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the oxygen nucleophilic center of hydroxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Applications De Recherche Scientifique
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide stands out due to its combined thiazole and pyridine rings, which confer unique biological activities and synthetic versatility .
Propriétés
Formule moléculaire |
C10H9N3OS |
|---|---|
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)5-8-6-15-10(13-8)7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,14) |
Clé InChI |
QRDZZNOFXCTUSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=CS2)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)

![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)


![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)
![2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B8601215.png)
![tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B8601230.png)



